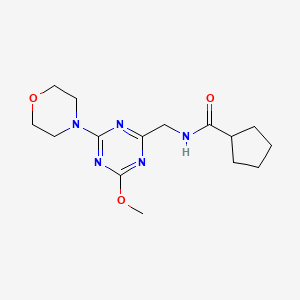
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopentanecarboxamide” is a chemical compound that belongs to the class of 1,3,5-triazine derivatives . It has been studied for its potential biological activities .
Synthesis Analysis
The synthesis of such compounds typically involves the displacement of chlorine atoms in cyanuric chloride with various groups . The presence of two electron-donating piperidine/morpholine groups decreases the positivity of the third chlorine-bearing carbon and prevents the departure of the chlorine atom .Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,5-triazine core, which is a six-membered ring containing three nitrogen atoms and three carbon atoms. Attached to this core are methoxy, morpholino, and cyclopentanecarboxamide groups .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the nature of the substituents on the triazine core . The presence of electron-donating groups can affect the reactivity of the compound .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Studies have elucidated the crystal structures of derivatives closely related to the target compound, revealing interesting conformational details such as chair and butterfly conformations which are essential for understanding the molecular geometry and potential interactions in biological systems (Fridman, Kapon, & Kaftory, 2003).
Synthetic Applications
In synthetic chemistry, research has been conducted on the synthesis of novel compounds utilizing derivatives that share the core structure of the target compound. These synthetic routes have led to the creation of compounds with potential anti-inflammatory and analgesic properties, demonstrating the versatility of this moiety in drug design (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, the thermal rearrangement of certain triazine derivatives has been explored, leading to new compounds with unique structures (Dovlatyan, Eliazyan, Pivazyan, & Yengoyan, 2010).
Biological Activity
Research into the biological activity of morpholine- and bis(2-methoxyethyl)amine-substituted 1,3,5-triazine derivatives has shown promising results, particularly in the context of cytotoxicity towards cancer cells. Such studies highlight the potential therapeutic applications of these compounds in treating various forms of cancer (Jin, Ban, Nakamura, & Lee, 2018).
Antimicrobial and Anticancer Research
Further investigations have demonstrated the antimicrobial activities of 1,2,4-triazole derivatives, some of which include morpholine as a substituent. These compounds exhibited good to moderate activities against various microorganisms, suggesting their potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Additionally, the antiproliferative activities of m-(4-morpholino-1,3,5-triazin-2-yl)benzamides against cancer cell lines further underscore the relevance of triazine derivatives in developing novel anticancer therapies (Wang, Xu, Xin, Lu, & Zhang, 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-22-15-18-12(10-16-13(21)11-4-2-3-5-11)17-14(19-15)20-6-8-23-9-7-20/h11H,2-10H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGVCGYEXLATMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Chloro-2-{[(3-chloro-4-methylphenyl)amino]methyl}phenol](/img/structure/B2637444.png)

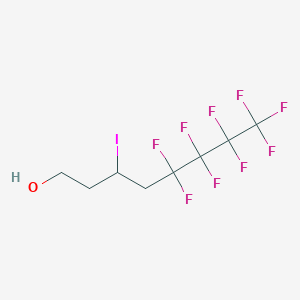

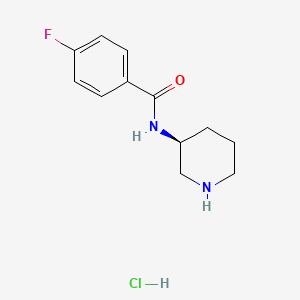
![1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2637453.png)

![N-cyclohexyl-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2637456.png)
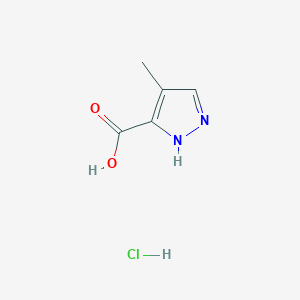
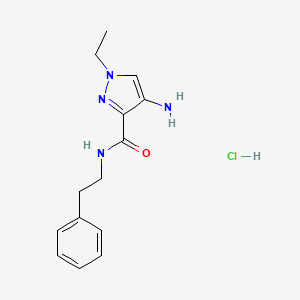
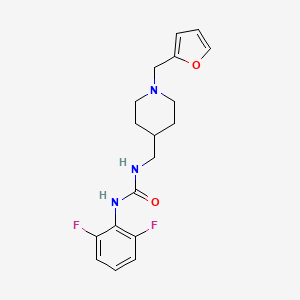
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2637462.png)

![6-Cyano-2-mercaptobenzo[d]oxazole](/img/structure/B2637467.png)
